molecular formula C6H8ClFN2O B13601719 5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride

5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride

Cat. No.: B13601719
M. Wt: 178.59 g/mol
InChI Key: XBQNWANHEKJIND-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 5-position, a fluorine atom at the 3-position, and a hydroxyl group at the 2-position of the pyridine ring, with an additional hydrochloride group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride can be achieved through several synthetic routes. One common method involves the reductive amination of 3-fluoropyridin-2-ol with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is typically carried out in an aqueous or alcoholic solvent under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a methylene group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-(Aminomethyl)-3-pyridin-2-one derivatives.

    Reduction: 5-(Aminomethyl)-3-methylpyridin-2-ol derivatives.

    Substitution: 5-(Aminomethyl)-3-substituted-pyridin-2-ol derivatives.

Scientific Research Applications

5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: A compound with similar aminomethyl functionality but a furan ring instead of a pyridine ring.

    3-Fluoro-2-hydroxypyridine: Lacks the aminomethyl group but shares the fluorine and hydroxyl functionalities.

    5-(Aminomethyl)-2-methylpyridine: Similar structure but with a methyl group instead of a hydroxyl group.

Uniqueness

5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8ClFN2O

Molecular Weight

178.59 g/mol

IUPAC Name

5-(aminomethyl)-3-fluoro-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C6H7FN2O.ClH/c7-5-1-4(2-8)3-9-6(5)10;/h1,3H,2,8H2,(H,9,10);1H

InChI Key

XBQNWANHEKJIND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1CN)F.Cl

Origin of Product

United States

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